molecular formula C10H11NO3 B102684 Ferulamide CAS No. 19272-90-3

Ferulamide

Cat. No. B102684
CAS RN: 19272-90-3
M. Wt: 193.2 g/mol
InChI Key: YYAJJKZSQWOLIP-HWKANZROSA-N
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Description

Ferulamide is a Ferulic acid derivative . It is isolated from Portulaca oleracea L. and has anticholinesterase activities .


Synthesis Analysis

The synthesis of amides, such as Ferulamide, is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry . A series of Schiff’s base derivatives was rationally designed, synthesized, and evaluated as multi-function agents for the treatment of Alzheimer’s disease (AD) .


Molecular Structure Analysis

Ferulamide has a molecular formula of C10H11NO3 . Its average mass is 193.199 Da and its monoisotopic mass is 193.073898 Da .


Chemical Reactions Analysis

The synthesis of amides is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry . Amide groups are synthetically versatile, capable of taking part in a wide range of different transformations, especially when subjected to electrochemical conditions .


Physical And Chemical Properties Analysis

Ferulamide has a molecular formula of C10H11NO3 . Its average mass is 193.199 Da and its monoisotopic mass is 193.073898 Da .

Scientific Research Applications

Apoptosis and Cell Cycle Arrest in Cancer Cells

Ferulamide derivatives, such as (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (compound 8), have been studied for their effects on cancer cells. In a study on HL-60 cells, a type of cancer cell, it was observed that compound 8 induced apoptosis (programmed cell death) and arrested cell growth in the G2/M-phase of the cell cycle. This suggests potential applications of ferulamide derivatives in cancer treatment (Chun-jen Chen et al., 2007).

Anti-platelet Activity

Ferulamide derivatives have shown potential as anti-platelet agents. Some derivatives inhibited arachidonic acid-induced platelet aggregation, indicating their potential use in preventing blood clots (Y. Lai et al., 2002).

Adiponectin Induction and Metabolic Syndrome Treatment

Ferulamides, specifically with an aromatic ring in the N-substituent, have been effective in inducing adiponectin in mouse and human preadipocytes. This is significant for treating metabolic syndromes as adiponectin plays a crucial role in preventing such conditions. The study suggests ferulamides could be lead compounds in developing treatments for metabolic syndromes (Y. Yamazaki et al., 2008).

Antioxidant Properties and Applications

Ferulic acid, a component of ferulamide, is known for its antioxidant properties. It finds applications in the food and cosmetic industries and has demonstrated a range of physiological functions like antimicrobial, anti-inflammatory, and anticancer activities (S. Ou & K. Kwok, 2004).

Enzymatic Recovery from Biomass

A study explored the recovery of ferulic acid from biomass using enzymes produced by Neosartorya spinosa NRRL185. This process could be useful for natural vanillin synthesis, given ferulic acid's role as a precursor in vanillin production (Hyun‐dong Shin et al., 2006).

Anti-Inflammatory Effects in Acute Gouty Arthritis Model

Ferulic acid was found to have anti-inflammatory effects in a study involving rats with monosodium urate crystal-induced inflammation, serving as a model for acute gouty arthritis. This suggests potential applications in treating inflammatory conditions (Hari Madhuri Doss et al., 2016).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

Ferulamide and its derivatives have been isolated from a vast number of plant species and have a variety of biological activities . Therefore, the combination of these two topics is an exciting and interesting field of research that holds a lot of promise in the future of synthetic chemistry .

Relevant Papers

  • "Design, synthesis and biological evaluation of Schiff’s base derivatives as multifunctional agents for the treatment of Alzheimer’s disease"
  • "The preparation and applications of amides using electrosynthesis"
  • "Design, synthesis, and evaluation of novel O-alkyl ferulamide derivatives as multifunctional ligands for treating Alzheimer’s disease"

properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)12)3-5-10(11)13/h2-6,12H,1H3,(H2,11,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAJJKZSQWOLIP-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031242
Record name 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferulamide

CAS RN

19272-90-3
Record name Cinnamamide, 4-hydroxy-3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019272903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
180
Citations
SO Silva, RNS Peixoto, JRA Silva, CN Alves… - International Journal of …, 2011 - mdpi.com
Ferulic acid (FA) and its derivatives (FADs) are known for a variety of biological activities, such as photo-protective agent, antioxidant, antiatherogenic and antiplasmodial activities. …
Number of citations: 10 www.mdpi.com
Z Sang, K Wang, P Bai, A Wu, J Shi, W Liu… - European Journal of …, 2020 - Elsevier
A novel series of O-carbamoyl ferulamide derivatives were designed by multitarget-directed ligands (MTDLs) strategy, the derivatives were synthesized and evaluated to treat Alzheimer’…
Number of citations: 32 www.sciencedirect.com
G Zhu, P Bai, K Wang, J Mi, J Yang, J Hu… - Journal of Enzyme …, 2022 - Taylor & Francis
Herein, a series of novel O-alkyl ferulamide derivatives were designed and synthesised through the multi-target-directed ligands (MTDLs) strategy. The biological activities in vitro …
Number of citations: 3 www.tandfonline.com
JP Hwang, JH Ha, GY No, YJ Jeong, SN Park - Journal of industrial and …, 2017 - Elsevier
N,N′-Diferuloyl-putrescine (DFP) containing ferulamide moiety has skin whitening and antioxidative activities. In this study, we synthesized DFP (n = 4), DFP-1 (n = 3) and DFP-2 (n = 2…
Number of citations: 3 www.sciencedirect.com
ZH Shi, NG Li, QP Shi, YP Tang, JP Yang… - Medicinal …, 2013 - ingentaconnect.com
A series of ferulic acid amides with extended P1' groups were synthesized and tested for their inhibitory activities on matrix metalloproteinase (MMP)-1, MMP-2, and MMP-9. Preliminary …
Number of citations: 9 www.ingentaconnect.com
YY Lai, LJ Huang, HC Lin, TS Wu… - Chinese …, 2002 - researchoutput.ncku.edu.tw
Synthesis and anti-platelet activity of ferulamide derivatives — National Cheng Kung University … A series of ferulamide derivatives were prepared and evaluated for their anti-platelet …
Number of citations: 5 researchoutput.ncku.edu.tw
HL Zhang, A Nagatsu, T Watanabe… - Chemical and …, 1997 - jstage.jst.go.jp
… -4,4’-bi-1H—indol—3,3’-yl)diethyl]-diferulamide (5), N-[2-[5-(fi-D-glucosyloxy)-lH-indol-3-yl)ethyl]-p-coumaramide (6), and N—[2-[5-(fi—D-glucosyloxy)-lH-indol-3—yl)ethyl]ferulamide (7)…
Number of citations: 224 www.jstage.jst.go.jp
ZH Li, N Akito, W Toshihiro - CHEMICAL & PHARMACEUTICAL …, 1997 - cir.nii.ac.jp
… -4, 4'-bi-1H-indol-3, 3'-yl)diethyl]-diferulamide (5), N-[2-[5-(β-D-glucosyloxy)-1H-indol-3-yl]ethyl]-p-coumaramide (6), and N-[2-[5-(β-D-glucosyloxy)-1H-indol-3-yl]ethyl]ferulamide (7). …
Number of citations: 5 cir.nii.ac.jp
CJ Chen, MH Hsu, SC Kuo, YY Lai, JG Chung… - Anticancer …, 2007 - ar.iiarjournals.org
… In this study, ferulamide L was selected as a new lead skeleton to synthesize some structurally related derivatives (1-9) and their anticancer activities in HL-60 cells was screened. As …
Number of citations: 17 ar.iiarjournals.org
D do SB Brasil, LS Santos, GMSP Guilhon, SO Silva… - 2011 - MDPI AG
Number of citations: 0

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